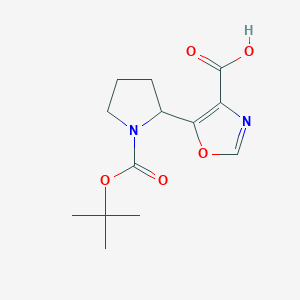

5-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)oxazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)oxazole-4-carboxylic acid” is a compound that has been used in the synthesis of conformationally restricted amino acids . It is a powder with a molecular weight of 297.38 .

Synthesis Analysis

The compound can be synthesized in three steps by the reaction of the corresponding N-Boc-protected amino acids and ethyl isocyanoacetate . This process is part of a larger effort to create a stereolibrary of conformationally restricted oxazole-containing amino acids .Molecular Structure Analysis

The IUPAC name for this compound is 5-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxylic acid . The InChI code is 1S/C14H19NO4S/c1-14(2,3)19-13(18)15-8-4-5-9(15)10-6-7-11(20-10)12(16)17/h6-7,9H,4-5,8H2,1-3H3,(H,16,17) .Chemical Reactions Analysis

The compound is part of a larger group of oxazole-containing peptides, which have been discovered among marine products and have attracted much attention since the late 1980s . The compound itself is a valuable building block for the synthesis of peptidomimetics and potential lead compounds for drug discovery .Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 297.38 . It is stored at room temperature . The InChI code is 1S/C14H19NO4S/c1-14(2,3)19-13(18)15-8-4-5-9(15)10-6-7-11(20-10)12(16)17/h6-7,9H,4-5,8H2,1-3H3,(H,16,17) .Aplicaciones Científicas De Investigación

Synthesis of Oxazole-4-Carboxylic Acid Esters : Tormyshev et al. (2006) described a method for synthesizing 5-substituted oxazole-4-carboxylic acid esters, including those derived from N-Boc-protected amino acids. This method has potential applications in the synthesis of various carboxylic acid derivatives, including the compound of interest (Tormyshev et al., 2006).

Molecular Structure Analysis : The study of the molecular structure of related compounds can provide insights into the properties and potential applications of the compound . Yuan et al. (2010) analyzed the molecular structure of a related compound, which could be relevant for understanding the structural aspects of 5-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)oxazole-4-carboxylic acid (Yuan et al., 2010).

Enantioselective Synthesis : Magata et al. (2017) reported the enantioselective synthesis of a compound containing the oxazole subunit, which could be relevant to the synthesis of enantiomerically pure forms of the compound (Magata et al., 2017).

Synthesis of Novel Bicyclic Systems : Kharchenko et al. (2008) synthesized novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. This research indicates the potential for creating diverse bicyclic systems that might include the compound of interest (Kharchenko et al., 2008).

Antimicrobial Applications : Research into antimicrobial agents indicates the potential use of oxazole derivatives in this field. For instance, a study in 2020 explored the synthesis and bioevaluation of antimicrobial agents containing oxazole fragments (2020).

Antilipidemic Agent Synthesis : Ohno et al. (1999) synthesized enantiomers of a compound containing the pyrrolidine-4-carboxylic acid structure, indicating the potential application of similar structures in developing antilipidemic agents (Ohno et al., 1999).

Multi-Component Synthesis : Janvier et al. (2002) described a multi-component synthesis method, which could potentially be adapted for the synthesis of the compound (Janvier et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(18)15-6-4-5-8(15)10-9(11(16)17)14-7-19-10/h7-8H,4-6H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQGLAZREDWXSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=C(N=CO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B2802797.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2802799.png)

![2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B2802800.png)

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2802801.png)

![[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B2802802.png)

![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2802805.png)

![4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylmorpholine-3-carbonitrile](/img/structure/B2802812.png)